3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide
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Overview
Description
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C₉H₈ClFN₂O₃ and a molecular weight of 246.63 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, along with a propanamide moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-5-nitrobenzene-1,2-diamine with 2-fluoro-3-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, using oxidizing agents like potassium permanganate.
Scientific Research Applications
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide can be compared with similar compounds such as:
2-chloro-4-fluoro-5-nitrobenzotrichloride: This compound has a similar structure but differs in the presence of trichloromethyl groups instead of the propanamide moiety.
3-chloro-N-(2-fluoro-4-nitrophenyl)propanamide: This is a positional isomer where the nitro group is located at the 4-position instead of the 5-position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQMTRNWIAOWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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